molecular formula C4H7NO5S B2773767 methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate CAS No. 1621706-78-2

methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate

Cat. No.: B2773767
CAS No.: 1621706-78-2
M. Wt: 181.16
InChI Key: ZVUAICDRECZJGG-VKHMYHEASA-N
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Description

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of oxathiazolidines, which are characterized by a five-membered ring containing sulfur, oxygen, and nitrogen atoms. The presence of the dioxo group and the carboxylate moiety makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or pyridine are commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathiazolidines.

Scientific Research Applications

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S)-2,2-dioxo-1,2lambda6,3-thiazolidine-4-carboxylate: Similar structure but lacks the oxygen atom in the ring.

    Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-5-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both the dioxo group and the carboxylate moiety in the same molecule allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl (4S)-2,2-dioxooxathiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5S/c1-9-4(6)3-2-10-11(7,8)5-3/h3,5H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUAICDRECZJGG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621706-78-2
Record name methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate
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